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Compound of Interest

Compound Name: (4-Chlorophenyl)acetaldehyde

Cat. No.: B1589734

This technical guide provides a comprehensive overview of the spectroscopic data for (4-
Chlorophenyl)acetaldehyde, a key intermediate in the synthesis of various pharmaceuticals
and fine chemicals.[1] Designed for researchers, scientists, and professionals in drug
development, this document delves into the nuclear magnetic resonance (NMR), infrared (IR),
and mass spectrometry (MS) data of the compound, offering insights into its structural
elucidation and characterization.

Introduction to (4-Chlorophenyl)acetaldehyde

(4-Chlorophenyl)acetaldehyde, with the chemical formula CsH7CIO and a molecular weight of
approximately 154.59 g/mol , is a derivative of acetaldehyde featuring a 4-chlorophenyl
substituent.[2][3] Its chemical structure plays a crucial role in its reactivity and is a foundational
piece of information for interpreting its spectroscopic data.

Caption: Molecular structure of (4-Chlorophenyl)acetaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about
the carbon-hydrogen framework of a molecule.

'H NMR Spectroscopy
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Experimental Protocol:

A sample of (4-Chlorophenyl)acetaldehyde is dissolved in a deuterated solvent, typically
chloroform-d (CDCIs), containing a small amount of tetramethylsilane (TMS) as an internal
standard. The spectrum is then acquired on a high-resolution NMR spectrometer.

Data Interpretation:

The *H NMR spectrum of (4-Chlorophenyl)acetaldehyde is expected to show distinct signals
corresponding to the aldehydic proton, the methylene protons, and the aromatic protons.
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Note: Predicted values based on typical chemical shifts of similar compounds. Actual
experimental values may vary slightly.

The aldehydic proton appears significantly downfield due to the deshielding effect of the
adjacent carbonyl group. The methylene protons are adjacent to both the aromatic ring and the
carbonyl group, influencing their chemical shift. The aromatic protons exhibit a characteristic
splitting pattern for a 1,4-disubstituted benzene ring.

3C NMR Spectroscopy

Experimental Protocol:
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The 3C NMR spectrum is typically recorded using the same sample prepared for tH NMR
analysis. Proton decoupling is employed to simplify the spectrum, resulting in a single peak for
each unique carbon atom.

Data Interpretation:

The 13C NMR spectrum will show signals for the carbonyl carbon, the methylene carbon, and
the four distinct aromatic carbons.

Carbon Assignment Chemical Shift (3, ppm)
Carbonyl (C=0) ~199

Methylene (-CHz-) ~49

Aromatic (C-1, ipso) ~133

Aromatic (C-4, ipso-Cl) ~135

Aromatic (C-2, C-6) ~131

Aromatic (C-3, C-5) ~129

Note: Predicted values based on typical chemical shifts of similar compounds and carbon NMR
prediction tools.[4][5] Actual experimental values may vary slightly.

The carbonyl carbon resonates at a very low field, which is characteristic of aldehydes. The
chemical shifts of the aromatic carbons are influenced by the electron-withdrawing nature of
the chlorine atom.

Infrared (IR) Spectroscopy
Experimental Protocol:

The IR spectrum of (4-Chlorophenyl)acetaldehyde can be obtained using a Fourier
Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a thin film between
salt plates (for liquids or low-melting solids) or as a dispersion in a suitable medium like KBr.

Data Interpretation:
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The IR spectrum provides valuable information about the functional groups present in the
molecule. Key absorption bands are expected for the carbonyl group, aromatic C-H bonds, and
the C-Cl bond.

Vibrational Mode Frequency (cm~1) Intensity

Aromatic C-H Stretch 3100-3000 Medium

Aliphatic C-H Stretch 2900-2800 Medium

Aldehydic C-H Stretch 2830-2695 Medium, often two bands
Carbonyl (C=0) Stretch ~1725 Strong

Aromatic C=C Stretch 1600-1450 Medium to Strong

C-CI Stretch 850-550 Strong

Note: These are typical ranges for the respective functional groups.[6]

The strong absorption around 1725 cm~1 is a clear indicator of the carbonyl group of the
aldehyde. The presence of bands in the 2830-2695 cm~1 region is also characteristic of an
aldehyde C-H stretch. The aromatic C-H and C=C stretching vibrations, along with the C-ClI
stretch, confirm the presence of the 4-chlorophenyl moiety.[7]

Mass Spectrometry (MS)
Experimental Protocol:

Mass spectral data is typically acquired using an electron ionization (EI) source coupled with a
mass analyzer. The sample is introduced into the ion source, where it is bombarded with high-
energy electrons, causing ionization and fragmentation.

Data Interpretation:

The mass spectrum provides information about the molecular weight of the compound and its
fragmentation pattern, which can be used to deduce its structure.

Expected Fragmentation Pattern:
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The molecular ion peak (M*) for (4-Chlorophenyl)acetaldehyde would be observed at an m/z
corresponding to its molecular weight (~154 u). Due to the presence of the chlorine-37 isotope,
an M+2 peak with an intensity of about one-third of the M+ peak is also expected.[8]

Common fragmentation pathways for aldehydes include a-cleavage and McLafferty
rearrangement (if applicable). For (4-Chlorophenyl)acetaldehyde, key fragment ions would
likely arise from:

o Loss of the formyl radical (-CHO): This would result in a fragment ion corresponding to the 4-
chlorobenzyl cation.

o Loss of the chlorine atom: This would lead to a phenylacetaldehyde cation.

o Formation of the tropylium ion: A common rearrangement for benzyllic compounds.

[ (4-CIPh)CHz]* -Cl [C7H7]* (Tropylium)
}' m/z = 125/127 m/z =91
[(4-CIPh)CH2CHQ]* o
m/z = 154/156 ' [PhCH>CHOJ*
m/z =119

Click to download full resolution via product page

Caption: Plausible mass spectrometry fragmentation of (4-Chlorophenyl)acetaldehyde.

Conclusion

The combined analysis of *H NMR, 3C NMR, IR, and MS data provides a comprehensive
spectroscopic profile of (4-Chlorophenyl)acetaldehyde. This information is crucial for
confirming the identity and purity of the compound in research and industrial applications. The
characteristic signals and absorption bands discussed in this guide serve as a reliable
reference for scientists working with this important chemical intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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